3-{5-(4-fluorophenyl)-1-[3-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid
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Overview
Description
3-{5-(4-fluorophenyl)-1-[3-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid is a complex organic compound with a unique structure that includes a pyrrole ring substituted with fluorophenyl and methoxycarbonyl phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-(4-fluorophenyl)-1-[3-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring through a cyclization reaction, followed by the introduction of the fluorophenyl and methoxycarbonyl phenyl groups via substitution reactions. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{5-(4-fluorophenyl)-1-[3-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce different functional groups onto the aromatic rings.
Scientific Research Applications
3-{5-(4-fluorophenyl)-1-[3-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{5-(4-fluorophenyl)-1-[3-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives with fluorophenyl and methoxycarbonyl phenyl groups. Examples include:
Uniqueness
What sets 3-{5-(4-fluorophenyl)-1-[3-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid apart is its specific substitution pattern on the pyrrole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H18FNO4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
3-[5-(4-fluorophenyl)-1-(3-methoxycarbonylphenyl)pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C21H18FNO4/c1-27-21(26)15-3-2-4-18(13-15)23-17(10-12-20(24)25)9-11-19(23)14-5-7-16(22)8-6-14/h2-9,11,13H,10,12H2,1H3,(H,24,25) |
InChI Key |
OHATXEMLHKYXOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2C(=CC=C2C3=CC=C(C=C3)F)CCC(=O)O |
Origin of Product |
United States |
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